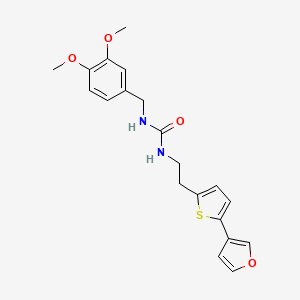

1-(3,4-Dimethoxybenzyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea

Description

This compound features a urea backbone substituted with a 3,4-dimethoxybenzyl group and a 2-(5-(furan-3-yl)thiophen-2-yl)ethyl moiety. The molecular structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where urea derivatives are known to modulate activity .

Properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4S/c1-24-17-5-3-14(11-18(17)25-2)12-22-20(23)21-9-7-16-4-6-19(27-16)15-8-10-26-13-15/h3-6,8,10-11,13H,7,9,12H2,1-2H3,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJJZYVCVBJKQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)NCCC2=CC=C(S2)C3=COC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-Dimethoxybenzyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a unique molecular structure that may confer various biological properties, including antimicrobial and anticancer activities.

Chemical Structure

The chemical structure of the compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C21H22N2O3S |

| Molecular Weight | 378.47 g/mol |

| CAS Number | Not specified |

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethoxybenzylamine with 2-(5-(furan-3-yl)thiophen-2-yl)ethyl isocyanate under anhydrous conditions using solvents like dichloromethane or tetrahydrofuran. This process is crucial for obtaining high yields and purity of the final product.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing furan and thiophene rings can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infections .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, related compounds have demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). These studies typically report IC50 values indicating the concentration required to inhibit cell viability by 50%. The presence of methoxy groups and heterocycles like furan and thiophene is believed to enhance these effects .

Table: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Related Compound A | HepG2 | 6.19 ± 0.50 |

| Related Compound B | MCF-7 | 5.10 ± 0.40 |

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. This interaction can lead to modulation of cellular functions, including apoptosis in cancer cells and inhibition of microbial growth .

Case Studies

Several case studies have investigated the biological activity of structurally related compounds:

- Study on Anticancer Properties : A study revealed that a derivative with a similar structure inhibited proliferation in MCF-7 cells with an IC50 value lower than standard chemotherapeutic agents like doxorubicin .

- Antimicrobial Efficacy : Another study demonstrated that compounds featuring both furan and thiophene rings showed promising results in inhibiting microbial strains resistant to conventional antibiotics .

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely involves coupling a 3,4-dimethoxybenzyl isocyanate with a thiophen-ethylamine derivative, whereas analogues like 7a–7d require hydrazone condensation .

- Biological Activity: Urea derivatives with dimethoxybenzyl groups (e.g., ) may exhibit neuroprotective or anticancer properties, but the absence of hydrazono groups in the target compound could limit metal-mediated mechanisms .

- Stability : The hydroxyl-free structure of the target compound may improve oxidative stability compared to the hydroxylated analogue in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.